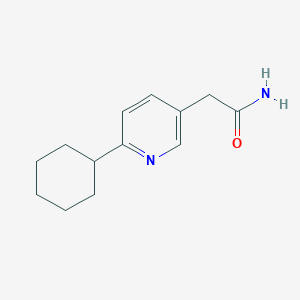

2-(6-Cyclohexylpyridin-3-yl)acetamide

Description

Historical Context and Emerging Significance within Pyridine (B92270) and Acetamide (B32628) Chemical Space

The foundational components of 2-(6-Cyclohexylpyridin-3-yl)acetamide—the pyridine ring and the acetamide group—are deeply rooted in the history of medicinal chemistry. The pyridine ring, a heterocyclic aromatic compound, is a ubiquitous scaffold in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and enhance the pharmacokinetic properties of molecules. Historically, pyridine derivatives have been central to the development of drugs across various therapeutic areas.

Similarly, the acetamide functional group is a cornerstone in the synthesis of pharmacologically active agents. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antibacterial, and anticonvulsant properties. The combination of a pyridine ring with an acetamide side chain creates a "hybrid" structure that has shown potential for synergistic biological effects. The emerging significance of this particular combination lies in the vast, explorable chemical space it opens up for designing molecules with novel biological activities.

Rationale for In-depth Academic Investigation of 2-(6-Cyclohexylpyridin-3-yl)acetamide

The specific rationale for an in-depth investigation of 2-(6-Cyclohexylpyridin-3-yl)acetamide is built upon the established importance of its constituent parts. The introduction of a cyclohexyl group at the 6-position of the pyridine ring is a key structural modification. The cyclohexyl moiety is often used in drug design to increase lipophilicity, which can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, its three-dimensional structure can lead to more specific interactions with biological targets compared to a flat aromatic ring.

Given that various substituted pyridinyl-acetamide derivatives have demonstrated promising biological activities, such as potential anticancer and insecticidal effects, there is a strong scientific basis for investigating this specific, under-researched analog. chemaxon.com The hypothesis is that the unique combination of the electron-donating, sterically bulky cyclohexyl group with the proven pharmacophoric features of the pyridinyl-acetamide core could lead to novel and potent biological activity.

Overview of Research Directions for Novel Organic Compounds Bearing Pyridine and Cyclohexyl Moieties

Current research into organic compounds that feature both pyridine and cyclohexyl moieties is diverse and expanding. A primary direction is the exploration of their potential as therapeutic agents, particularly in oncology and neurodegenerative diseases. The pyridine core provides a versatile platform for synthetic modification, while the cyclohexyl group can be used to fine-tune the compound's physical and pharmacological properties.

Another significant area of research is in agricultural science, where novel insecticides and herbicides are constantly needed. The structural motifs present in 2-(6-Cyclohexylpyridin-3-yl)acetamide are found in some existing agrochemicals, suggesting that new derivatives could exhibit useful pesticidal activities. Furthermore, these compounds are being investigated in the field of materials science for their potential applications in creating novel polymers and functional materials.

Scope and Objectives of the Comprehensive Research Outline for 2-(6-Cyclohexylpyridin-3-yl)acetamide

A comprehensive research plan for 2-(6-Cyclohexylpyridin-3-yl)acetamide would be multifaceted. The primary objectives would include:

Chemical Synthesis and Characterization: To develop and optimize a robust synthetic route to produce the compound in high purity and yield. This would be followed by thorough characterization using modern spectroscopic and analytical techniques (NMR, IR, Mass Spectrometry, and Elemental Analysis).

Physicochemical Profiling: To determine key physicochemical properties of the compound, such as solubility, lipophilicity (LogP), and pKa. This data is crucial for understanding its potential behavior in biological systems.

In Vitro Biological Screening: To conduct a broad panel of in vitro assays to identify any significant biological activity. This could include cytotoxicity screening against various cancer cell lines, antimicrobial assays, and enzyme inhibition studies.

Structural Biology Studies: If a specific biological target is identified, to perform studies such as X-ray crystallography or computational modeling to understand the molecular interactions between the compound and its target.

This structured approach would systematically elucidate the chemical nature and biological potential of 2-(6-Cyclohexylpyridin-3-yl)acetamide, paving the way for further, more focused research.

Detailed Research Findings

As 2-(6-Cyclohexylpyridin-3-yl)acetamide is a novel compound for which specific experimental data is not widely published, the following tables provide predicted physicochemical properties alongside experimental data for a closely related analog, 2-(Pyridin-3-yl)acetamide, for comparative purposes.

| Property | 2-(6-Cyclohexylpyridin-3-yl)acetamide (Predicted) | 2-(Pyridin-3-yl)acetamide (Experimental) biosynce.comlookchem.com |

|---|---|---|

| Molecular Formula | C13H18N2O | C7H8N2O |

| Molecular Weight | 218.29 g/mol | 136.15 g/mol |

| Melting Point | Data Not Available | 122-124 °C |

| Boiling Point | ~396.5 °C at 760 mmHg | 360.3 °C at 760 mmHg |

| LogP (octanol/water) | ~1.9 | -0.7 to 0.81 |

| Water Solubility | Low | Soluble |

| Property | 2-(6-Cyclohexylpyridin-3-yl)acetamide (Predicted) | 2-(Pyridin-3-yl)acetamide (Experimental/Calculated) lookchem.comnih.gov |

|---|---|---|

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 2 | 2 |

| Rotatable Bonds | 3 | 2 |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | 56.0 Ų |

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

2-(6-cyclohexylpyridin-3-yl)acetamide |

InChI |

InChI=1S/C13H18N2O/c14-13(16)8-10-6-7-12(15-9-10)11-4-2-1-3-5-11/h6-7,9,11H,1-5,8H2,(H2,14,16) |

InChI Key |

JGWOYHDXUQGWPN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=NC=C(C=C2)CC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 6 Cyclohexylpyridin 3 Yl Acetamide

Retrosynthetic Analysis for the 2-(6-Cyclohexylpyridin-3-yl)acetamide Core Structure

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by conceptually breaking it down into simpler, commercially available starting materials. For 2-(6-Cyclohexylpyridin-3-yl)acetamide, several key disconnections can be identified, suggesting multiple convergent synthetic pathways.

The most evident disconnection is at the amide bond (C-N bond), which simplifies the target molecule into 2-(6-cyclohexylpyridin-3-yl)acetic acid or its reactive derivative and an ammonia (B1221849) equivalent. This is a common and reliable transformation in organic synthesis.

A second strategic disconnection breaks the C-C bond between the pyridine (B92270) ring at the C3 position and the acetamide (B32628) side chain. This approach leads to a 5-functionalized 2-cyclohexylpyridine (B103738) synthon and a two-carbon unit (e.g., an acetate (B1210297) equivalent), which would require a C-C bond formation step.

A third disconnection targets the C-C bond between the pyridine C6 position and the cyclohexyl ring. This strategy would involve a pre-functionalized 3-(acetamide)-6-halopyridine and a cyclohexyl-organometallic reagent. This approach is particularly attractive due to the prevalence of powerful cross-coupling reactions. advancechemjournal.comlakotalakes.com

These primary disconnections form the basis for the synthetic strategies discussed in the subsequent sections.

Foundational Synthetic Routes to 2-(6-Cyclohexylpyridin-3-yl)acetamide Scaffolds

Building upon the retrosynthetic analysis, several foundational routes can be devised to construct the target molecule's core structure. These routes focus on the sequential or convergent assembly of the substituted pyridine ring and the elaboration of the acetamide side chain.

Strategies for Pyridine Ring Functionalization and Introduction of Cyclohexyl Substituent

The construction of the 2-cyclohexyl-5-substituted pyridine core is a critical challenge. One approach involves the direct C-H functionalization of a pyridine ring, though achieving the desired regioselectivity can be difficult. nih.gov A more controlled method would start with a pre-functionalized pyridine, such as 2-chloro-5-bromopyridine. The differential reactivity of the halogen atoms allows for sequential, site-selective introduction of the substituents. The cyclohexyl group could be introduced at the 2-position via a nucleophilic aromatic substitution or, more commonly, a transition-metal-catalyzed cross-coupling reaction.

Alternatively, the pyridine ring itself can be constructed from acyclic precursors. nih.gov Methods like the Hantzsch or Bohlmann–Rahtz pyridine syntheses allow for the assembly of highly substituted pyridines, although this may require more complex starting materials to achieve the specific 2,5-substitution pattern required for the target molecule. advancechemjournal.comnih.gov For instance, a reaction cascade involving a Cu-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime can lead to a 3-azatriene, which then undergoes electrocyclization and oxidation to form the pyridine ring. nih.govorganic-chemistry.org

Approaches for Acetamide Side Chain Elaboration and Coupling Reactions

The formation of the acetamide functional group from its corresponding carboxylic acid is a fundamental and well-documented transformation in organic chemistry. lardbucket.org The most direct method involves the reaction of 2-(6-cyclohexylpyridin-3-yl)acetic acid with ammonia. libretexts.org However, this reaction is often slow and requires high temperatures to drive off the water formed, which can be incompatible with sensitive functional groups. quora.com

To achieve this transformation under milder conditions, the carboxylic acid is typically activated. Common methods include:

Conversion to an Acyl Halide: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with ammonia to form the amide.

Use of Coupling Reagents: A wide variety of peptide coupling reagents can facilitate amide bond formation directly from the carboxylic acid and ammonia. These reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., BOP, PyBOP), activate the carboxylic acid in situ.

Boron-Mediated Amidation: Borate esters, such as B(OCH₂CF₃)₃, have been shown to be effective reagents for the direct synthesis of amides from carboxylic acids under relatively mild conditions. acs.org

The general scheme for these approaches is the reaction of an activated carboxylic acid derivative with ammonia, as illustrated below. khanacademy.org

| Activating Agent | Intermediate | Conditions with NH₃ | Byproducts |

| SOCl₂ or (COCl)₂ | Acyl Chloride | Low temperature, often with a base | HCl, SO₂ or CO, CO₂ |

| EDC/HOBt | Activated Ester | Room temperature | Urea derivative, H₂O |

| B(OCH₂CF₃)₃ | Borate Complex | 80-100 °C in MeCN | B(OH)₃, CF₃CH₂OH |

Multi-Component Reactions for Concurrent Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient strategy for building molecular complexity. bohrium.com The Hantzsch pyridine synthesis is a classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia) to form a dihydropyridine, which is then oxidized to the pyridine. wikipedia.org Adapting this [2+2+1+1] disconnection approach could potentially assemble the core pyridine ring of the target molecule in a single step, although it would require carefully chosen, non-symmetrical precursors to achieve the desired substitution pattern. taylorfrancis.com

Other MCRs for pyridine synthesis have been developed that offer alternative disconnection patterns, such as [3+2+1]. taylorfrancis.com These reactions often provide good atom economy and can simplify synthetic sequences significantly compared to traditional linear approaches. acsgcipr.org While a specific MCR for 2-(6-Cyclohexylpyridin-3-yl)acetamide is not reported, these general methods provide a powerful conceptual basis for its potential one-pot assembly. nih.gov

Advanced Catalytic Approaches in the Synthesis of 2-(6-Cyclohexylpyridin-3-yl)acetamide

Modern organic synthesis heavily relies on advanced catalytic methods, particularly transition-metal catalysis, to form C-C bonds with high efficiency and selectivity. These methods are ideally suited for constructing the target molecule's scaffold.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming the C-C bond between the pyridine ring and the cyclohexyl group. rsc.org The general approach involves reacting a halopyridine with an organometallic cyclohexyl reagent (or vice versa) in the presence of a palladium or nickel catalyst.

Suzuki-Miyaura Coupling: This reaction couples a boronic acid or ester with an organic halide. A plausible route would involve the reaction of a 6-halopyridine derivative with cyclohexylboronic acid pinacol (B44631) ester. Suzuki couplings are known for their functional group tolerance and the use of stable, often commercially available boronic acid reagents. nih.govnih.govorganic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is typically more reactive than the corresponding boronic acid. wikipedia.org The reaction of a 6-halopyridine with a cyclohexylzinc halide, catalyzed by palladium or nickel, would be an effective method. researchgate.net Solid, air-stable 2-pyridylzinc reagents have been developed, improving the practicality of this method for pyridine synthesis. organic-chemistry.orgacs.org

Kumada Coupling: As one of the earliest cross-coupling reactions, the Kumada coupling employs a Grignard reagent (organomagnesium). organic-chemistry.org This highly reactive organometallic species would readily couple with a 6-halopyridine derivative. While powerful, the high reactivity of Grignard reagents limits the tolerance of certain functional groups like esters and ketones. wikipedia.orgnih.gov

The table below summarizes typical conditions for these key cross-coupling reactions as they might be applied to the synthesis of the 2-cyclohexylpyridine core.

| Coupling Reaction | Cyclohexyl Reagent | Pyridine Substrate | Catalyst/Ligand | Base | Typical Solvent |

| Suzuki-Miyaura | Cyclohexylboronic acid | 6-Bromo/Chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O |

| Negishi | Cyclohexylzinc chloride | 6-Bromopyridine | Pd(dba)₂ / XPhos | (None required) | THF |

| Kumada | Cyclohexylmagnesium bromide | 6-Chloropyridine | NiCl₂(dppp) | (None required) | THF / Ether |

Other cross-coupling reactions like the Heck or Sonogashira reactions could be employed to first install a side chain at the 3-position of the pyridine ring, which could then be further elaborated into the acetamide moiety. wikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.org For example, a Sonogashira coupling could introduce an alkyne, which can then be hydrated and reduced to form the required acetic acid precursor. scirp.orgresearchgate.net

Organocatalytic Methods for Stereoselective Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metal catalysts to create chiral molecules. For derivatives of 2-(6-Cyclohexylpyridin-3-yl)acetamide, stereocenters could be introduced on the cyclohexyl ring or on the acetamide side chain. Proline and its derivatives are exemplary organocatalysts for asymmetric α-functionalization of carbonyl compounds. ekb.egamanote.com For instance, an asymmetric α-amination of a functionalized aldehyde precursor could be a key step in building a chiral side chain before the formation of the acetamide. ekb.eg

Another approach involves the use of cinchona alkaloid-derived catalysts. These catalysts are effective in promoting enantioselective conjugate additions to introduce chirality. rsc.orgnih.gov If a synthetic route involves a Michael addition to an α,β-unsaturated precursor of the acetamide side chain, a cinchona alkaloid catalyst could be employed to establish a stereocenter with high enantioselectivity. nih.gov These methods provide a direct pathway to chiral, non-racemic derivatives, which is crucial for studying the stereochemical aspects of biological activity.

C-H Functionalization Strategies for Direct Derivatization

Direct C-H functionalization is a highly atom-economical and efficient strategy for modifying complex molecules, as it circumvents the need for pre-functionalized starting materials. rsc.org The pyridine ring of 2-(6-Cyclohexylpyridin-3-yl)acetamide presents several C-H bonds that could be targeted for direct derivatization. However, the regioselectivity of such reactions on an electron-deficient pyridine ring is a significant challenge. researchgate.net

Transition-metal catalysis, particularly with rhodium, iridium, and ruthenium, has been successfully applied to the C-H functionalization of pyridines. nih.govnih.gov For the target molecule, functionalization could be directed to specific positions based on the catalyst and directing group. The existing cyclohexyl group at the C6 position and the acetamide group at the C3 position electronically influence the ring, but direct functionalization often favors the C2 (ortho to the nitrogen) or C4 positions. researchgate.net Intramolecular C-H functionalization, where a tethered group on the acetamide or cyclohexyl moiety directs a catalyst to a specific C-H bond on the pyridine ring, offers a sophisticated method for constructing more complex, fused ring systems. nih.gov Such strategies could be employed to create novel analogues with constrained conformations.

Green Chemistry Principles in the Synthesis of 2-(6-Cyclohexylpyridin-3-yl)acetamide and Analogues

Applying green chemistry principles to the synthesis of pharmaceutical intermediates is essential for sustainable chemical manufacturing. Key strategies include the use of environmentally benign solvents, catalysts, and reaction conditions. For pyridine synthesis, traditional methods often involve harsh conditions and toxic reagents. ijarsct.co.inijpsonline.com

Modern, greener approaches focus on catalysis and process optimization. For example, iron-catalyzed cyclization reactions can be used to construct the pyridine ring from simpler precursors under milder conditions, reducing waste and avoiding toxic heavy metals. nih.govrsc.org The use of biocatalysts or enzymes could also be explored for specific transformations, offering high selectivity under aqueous conditions. ijarsct.co.in Furthermore, adopting microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. Implementing these principles in the multi-step synthesis of 2-(6-Cyclohexylpyridin-3-yl)acetamide and its derivatives would lead to more efficient and environmentally responsible processes.

Stereoselective Synthesis and Chiral Resolution of 2-(6-Cyclohexylpyridin-3-yl)acetamide Derivatives

The three-dimensional structure of a molecule is critical for its biological function. Introducing chirality into 2-(6-Cyclohexylpyridin-3-yl)acetamide derivatives, for instance by creating stereocenters on the cyclohexyl ring, can lead to compounds with distinct pharmacological profiles. Asymmetric hydrogenation using chiral transition-metal catalysts (e.g., Rhodium or Ruthenium-based) is a powerful method for the stereoselective reduction of a cyclohexene (B86901) precursor to a specific cyclohexyl stereoisomer. mdpi.com

Alternatively, if a racemic mixture of a chiral derivative is synthesized, chiral resolution techniques can be employed to separate the enantiomers. This can be achieved through crystallization with a chiral resolving agent or through enzymatic resolution, where an enzyme selectively transforms one enantiomer, allowing for the separation of the unreacted enantiomer. Dynamic kinetic resolution is an advanced technique that combines enzymatic resolution with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.

Derivatization Strategies for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Systematic derivatization of a lead compound is fundamental to medicinal chemistry for optimizing its biological activity and physicochemical properties. For 2-(6-Cyclohexylpyridin-3-yl)acetamide, modifications can be targeted at the pyridine ring, the cyclohexyl moiety, and the acetamide linker. nih.gov

The pyridine ring is a key site for modification to modulate electronic properties, solubility, and interactions with biological targets. Introducing substituents at the C2, C4, and C5 positions can significantly impact the molecule's activity. For instance, adding electron-withdrawing groups (e.g., -CF₃, -CN) or electron-donating groups (e.g., -OCH₃, -NH₂) can alter the pKa of the pyridine nitrogen and its hydrogen bonding capabilities. nih.gov These changes can be correlated with biological activity to build a comprehensive SAR profile.

Table 1: Illustrative SAR Data for Pyridine Ring Modifications

| Compound ID | R¹ (at C2) | R² (at C4) | R³ (at C5) | Hypothetical IC₅₀ (nM) |

| Parent | H | H | H | 150 |

| 1a | Cl | H | H | 75 |

| 1b | H | OCH₃ | H | 200 |

| 1c | H | H | F | 90 |

| 1d | NH₂ | H | H | 350 |

This table is for illustrative purposes to demonstrate SAR principles.

The cyclohexyl group primarily influences the lipophilicity and steric profile of the molecule. Modifications to this group can fine-tune the compound's pharmacokinetic properties, such as absorption and metabolic stability, as well as its binding affinity. Introducing polar functional groups like hydroxyl (-OH) or amino (-NH₂) can increase hydrophilicity and provide new hydrogen bonding sites. The stereochemistry of these substituents (axial vs. equatorial) can also dramatically affect target engagement.

Table 2: Illustrative SPR Data for Cyclohexyl Moiety Modifications

| Compound ID | Modification on Cyclohexyl Ring | Calculated LogP | Hypothetical Binding Affinity (Kᵢ, nM) |

| Parent | None | 3.5 | 120 |

| 2a | 4-hydroxy (equatorial) | 2.8 | 95 |

| 2b | 4-hydroxy (axial) | 2.9 | 150 |

| 2c | 4,4-difluoro | 3.7 | 80 |

| 2d | 2-amino (equatorial) | 3.1 | 110 |

This table is for illustrative purposes to demonstrate SPR principles.

Amide Bond Isosteres and Side Chain Diversification

The structural modification of a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing its pharmacological profile. For 2-(6-Cyclohexylpyridin-3-yl)acetamide, diversification can be approached by modifying the central acetamide linker, the terminal cyclohexyl group, or the pyridine core itself.

Amide Bond Isosteres:

The amide bond, while crucial for the structure of many biologically active molecules, can be susceptible to enzymatic degradation, potentially limiting oral bioavailability and metabolic stability. Replacing the amide moiety with a bioisostere—a functional group with similar physicochemical properties—can address these liabilities while maintaining or improving biological activity. A variety of heterocyclic rings are well-established as effective amide isosteres.

For 2-(6-Cyclohexylpyridin-3-yl)acetamide, the acetamide linker could be replaced by several five-membered aromatic rings that mimic the spatial and electronic arrangement of the amide group. These isosteres can offer improved metabolic stability and, in some cases, introduce new interactions with biological targets.

1,2,4-Oxadiazole: This heterocycle can be synthesized from the corresponding nitrile and hydroxylamine, followed by cyclization with an appropriate carboxylic acid derivative.

1,3,4-Oxadiazole: Often prepared from the reaction of a carboxylic acid hydrazide with a carboxylic acid derivative or an orthoester.

1,2,4-Triazole: Can be formed through the reaction of hydrazides or thiohydrazides with various reagents, such as nitriles or isothiocyanates.

Below is a table of potential amide bond isosteres for 2-(6-Cyclohexylpyridin-3-yl)acetamide.

| Original Moiety | Isosteric Replacement | Potential Synthetic Precursor |

| Acetamide | 1,2,4-Oxadiazole | 2-(6-Cyclohexylpyridin-3-yl)acetonitrile |

| Acetamide | 1,3,4-Oxadiazole | 2-(6-Cyclohexylpyridin-3-yl)acetohydrazide |

| Acetamide | 1,2,4-Triazole | 2-(6-Cyclohexylpyridin-3-yl)acetohydrazide |

Side Chain Diversification:

Beyond the amide bond, the peripheral substituents of 2-(6-Cyclohexylpyridin-3-yl)acetamide offer opportunities for structural modification to explore structure-activity relationships (SAR).

Pyridine Ring: The pyridine core can be substituted at its available positions (e.g., positions 2, 4, or 5) with various small functional groups like halogens, alkyls, or methoxy (B1213986) groups. Such modifications can influence the electronic properties of the pyridine ring, its pKa, and its potential for hydrogen bonding, all of which can impact biological activity and pharmacokinetic properties.

The table below outlines potential diversification points on the core scaffold.

| Diversification Point | Potential Modifications | Rationale for Modification |

| Cyclohexyl Ring | Cyclopentyl, Cycloheptyl, Piperidinyl | Modulate lipophilicity and explore conformational effects. |

| Cyclohexyl Ring | 4-Hydroxycyclohexyl, 4-Fluorocyclohexyl | Introduce hydrogen bonding potential or alter metabolic profile. |

| Pyridine Ring | 2-Fluoro, 2-Chloro, 2-Methyl | Alter electronic properties and steric profile. |

| Pyridine Ring | 5-Methoxy, 5-Cyano | Introduce hydrogen bond acceptors or polar groups. |

Process Development and Scale-Up Considerations for Laboratory and Preclinical Research Batches

The transition of a synthetic route from a laboratory scale (milligrams to grams) to preclinical research batches (grams to kilograms) presents a unique set of challenges. A robust and scalable synthesis is crucial for providing sufficient material for advanced biological testing. For a multi-step synthesis of a heterocyclic compound like 2-(6-Cyclohexylpyridin-3-yl)acetamide, several key factors must be considered.

A plausible synthetic route to 2-(6-Cyclohexylpyridin-3-yl)acetamide would likely involve the synthesis of the 6-cyclohexylpyridine core, followed by the introduction of the acetic acid side chain at the 3-position, and finally, amidation.

Key Process Development Considerations:

Route Scouting and Optimization: The initial laboratory-scale synthesis may not be suitable for scale-up. Process development often involves exploring alternative synthetic routes that are more cost-effective, safer, and higher yielding. For instance, the choice of coupling partners for the formation of the 6-cyclohexylpyridine core (e.g., Suzuki, Negishi, or other cross-coupling reactions) would need to be evaluated for scalability.

Reagent and Solvent Selection: Reagents that are expensive, hazardous, or difficult to handle on a large scale should be replaced with more practical alternatives. Similarly, solvents used in the laboratory, such as chlorinated solvents, may need to be replaced with more environmentally friendly and safer options suitable for large-scale production.

Reaction Conditions: Parameters such as temperature, pressure, reaction time, and catalyst loading need to be optimized for large-scale synthesis. Exothermic or endothermic reactions require careful thermal management to ensure safety and reproducibility.

Purification and Isolation: Chromatographic purification, which is common in a laboratory setting, is often impractical and costly for large-scale production. The development of robust crystallization or extraction procedures for product isolation and purification is a critical aspect of process development.

Analytical Controls: The implementation of in-process controls (IPCs) and final product specifications is essential to ensure the quality and consistency of each batch. This includes monitoring reaction progress and purity at each step.

The table below summarizes some of the key challenges and potential solutions in the scale-up of a hypothetical synthesis for 2-(6-Cyclohexylpyridin-3-yl)acetamide.

| Process Step | Potential Scale-Up Challenge | Potential Solution |

| Formation of 6-Cyclohexylpyridine | Catalyst cost and removal | Screening for more efficient and easily removable catalysts. |

| Introduction of Acetic Acid Side Chain | Use of hazardous reagents (e.g., strong bases) | Exploring milder reaction conditions or alternative synthetic routes. |

| Amidation | Poorly reactive starting materials | Optimization of coupling agents and reaction conditions. |

| Work-up and Purification | Emulsion formation during extraction | Solvent screening and optimization of extraction parameters. |

| Final Product Isolation | Difficulty in crystallization | Polymorph screening and development of a robust crystallization protocol. |

Advanced Structural Characterization and Conformational Analysis of 2 6 Cyclohexylpyridin 3 Yl Acetamide

High-Resolution Spectroscopic Techniques for Elucidation of Molecular Architecture

Spectroscopic techniques are fundamental to determining the structure of a molecule. However, specific data for 2-(6-Cyclohexylpyridin-3-yl)acetamide is not presently available.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Insights

Multi-dimensional NMR spectroscopy, including techniques like COSY, HSQC, and HMBC, is a powerful tool for establishing the connectivity of atoms within a molecule and providing insights into its stereochemistry and preferred conformation in solution. Such an analysis for 2-(6-Cyclohexylpyridin-3-yl)acetamide would involve the assignment of proton (¹H) and carbon-¹³ (¹³C) chemical shifts and the measurement of coupling constants. This data, which is currently unavailable, would be crucial for understanding the spatial relationships between different parts of the molecule.

Advanced Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), provide highly accurate mass measurements, which are used to determine the elemental composition of a molecule. Tandem mass spectrometry (MS/MS) experiments would typically be employed to study the fragmentation pathways of 2-(6-Cyclohexylpyridin-3-yl)acetamide. This would involve inducing the molecule to break apart and then analyzing the masses of the resulting fragments to deduce its structural components. Without experimental data, a detailed analysis of its fragmentation patterns cannot be conducted.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For 2-(6-Cyclohexylpyridin-3-yl)acetamide, this would involve identifying the vibrational modes associated with the amide, pyridine (B92270), and cyclohexyl groups. A table of expected vibrational frequencies could be hypothesized based on known data for similar functional groups, but this would be speculative without actual experimental spectra.

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide detailed information on bond lengths, bond angles, and torsion angles of 2-(6-Cyclohexylpyridin-3-yl)acetamide. Furthermore, it would reveal how the molecules pack together in a crystal lattice, including any intermolecular interactions such as hydrogen bonding. The absence of published crystallographic data for this compound means that its solid-state conformation and packing remain unknown.

Conformational Dynamics and Energy Landscape Profiling

The flexibility of the cyclohexyl and acetamide (B32628) groups suggests that 2-(6-Cyclohexylpyridin-3-yl)acetamide can exist in multiple conformations.

Analysis of Rotational Barriers and Preferred Conformational States

Computational chemistry methods, such as density functional theory (DFT), are often used to model the conformational landscape of a molecule. Such studies would involve calculating the energy of the molecule as a function of the rotation around key single bonds to identify the most stable (lowest energy) conformations and the energy barriers between them. This type of analysis for 2-(6-Cyclohexylpyridin-3-yl)acetamide has not been reported in the available literature.

Investigation of Intramolecular Interactions

Detailed experimental studies on the specific intramolecular interactions of 2-(6-cyclohexylpyridin-3-yl)acetamide, such as hydrogen bonding and aromatic stacking, are not extensively documented in publicly available literature. However, theoretical and computational modeling can provide insights into the probable intramolecular forces at play. The acetamide group, with its amine (N-H) and carbonyl (C=O) functionalities, is a prime candidate for forming intramolecular hydrogen bonds, potentially with the nitrogen atom of the pyridine ring. The relative orientation of the cyclohexyl and pyridinyl rings, as well as the conformation of the acetamide side chain, would be the determining factors for the existence and strength of such interactions.

Polymorphism and Co-crystallization Studies of 2-(6-Cyclohexylpyridin-3-yl)acetamide

Comprehensive studies dedicated to the polymorphism and co-crystallization of 2-(6-cyclohexylpyridin-3-yl)acetamide are not readily found in peer-reviewed scientific journals. Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. Given the conformational flexibility of the cyclohexyl ring and the potential for different hydrogen bonding motifs involving the acetamide group, it is plausible that 2-(6-cyclohexylpyridin-3-yl)acetamide could exhibit polymorphism under different crystallization conditions. However, without experimental data, this remains a theoretical possibility.

Theoretical and Computational Chemistry Applied to 2 6 Cyclohexylpyridin 3 Yl Acetamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic properties of a molecule from first principles. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electron distribution and energy levels within the molecule. For 2-(6-cyclohexylpyridin-3-yl)acetamide, such calculations can elucidate its intrinsic reactivity, stability, and spectroscopic properties.

DFT methods, particularly with hybrid functionals like B3LYP, are often employed for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties for organic molecules. nih.govnih.gov Ab initio methods, while computationally more intensive, can provide benchmark results for smaller systems or specific properties.

Molecular orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that govern chemical reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. For 2-(6-cyclohexylpyridin-3-yl)acetamide, the electron-rich pyridine (B92270) ring and the amide group would significantly influence the distribution and energies of these orbitals. The HOMO is likely to be localized on the pyridine ring and the amide nitrogen, while the LUMO may be distributed over the pyridine ring and the carbonyl group.

Charge distribution mapping, often visualized through Mulliken or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. nih.gov This information is crucial for understanding intermolecular interactions. In 2-(6-cyclohexylpyridin-3-yl)acetamide, the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group are expected to carry negative partial charges, making them potential sites for electrophilic attack or hydrogen bond acceptance. Conversely, the amide hydrogen and hydrogens on the carbon adjacent to the carbonyl group would likely have positive partial charges.

Table 1: Predicted Quantum Chemical Properties for 2-(6-Cyclohexylpyridin-3-yl)acetamide (Note: These are illustrative values based on typical DFT calculations for similar heterocyclic compounds.)

| Parameter | Predicted Value | Significance |

| EHOMO | -6.5 eV | Electron-donating ability |

| ELUMO | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and solubility |

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with colors indicating regions of different electrostatic potential. Red typically signifies electron-rich, negative potential regions (attractive to electrophiles), while blue indicates electron-poor, positive potential regions (attractive to nucleophiles). tandfonline.com For 2-(6-cyclohexylpyridin-3-yl)acetamide, the MEP would likely show a strong negative potential around the carbonyl oxygen and the pyridine nitrogen, highlighting these as key sites for hydrogen bonding interactions. tandfonline.com

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's pharmacokinetic properties, including absorption and distribution. mdpi.com Computational methods can predict logP values based on the molecular structure. Various algorithms (e.g., XlogP3, AlogPs) calculate this value by summing the contributions of individual atoms and fragments. mdpi.com The presence of the nonpolar cyclohexyl ring in 2-(6-cyclohexylpyridin-3-yl)acetamide would contribute significantly to its lipophilicity, while the polar pyridine and acetamide (B32628) moieties would enhance its hydrophilicity. nih.govnih.gov A balanced lipophilicity is often crucial for oral bioavailability.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This allows for the study of conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent.

For 2-(6-cyclohexylpyridin-3-yl)acetamide, an MD simulation in an aqueous environment would reveal how the molecule interacts with water molecules. The polar acetamide group and the pyridine nitrogen are expected to form hydrogen bonds with water, influencing the molecule's solubility and solvation shell structure. The hydrophobic cyclohexyl group would likely induce a local ordering of water molecules, characteristic of the hydrophobic effect. These simulations can also explore the conformational landscape of the molecule, identifying the most stable rotamers and the energy barriers between them, which is crucial for understanding how the molecule might adapt its shape to fit into a biological target.

Molecular Docking and Ligand-Target Interaction Prediction (in silico identification of potential binding sites)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). f1000research.com It is a powerful tool in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

For 2-(6-cyclohexylpyridin-3-yl)acetamide, docking studies would involve screening the compound against a library of protein structures. The pyridine and acetamide moieties are common scaffolds in medicinal chemistry, known to interact with various targets. nih.govresearchgate.net The docking algorithm would place the ligand into the binding site of a protein and score the different poses based on a scoring function that estimates the binding affinity. Key interactions would likely involve:

Hydrogen bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the pyridine nitrogen can act as acceptors. researchgate.net

Hydrophobic interactions: The cyclohexyl ring and the aromatic pyridine ring can engage in favorable hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. mdpi.com

Pi-stacking: The pyridine ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. researchgate.net

Potential targets for compounds with this scaffold could include kinases, G-protein coupled receptors (GPCRs), or enzymes involved in metabolic or neurodegenerative diseases. researchgate.netnih.gov

Table 2: Illustrative Molecular Docking Results for 2-(6-Cyclohexylpyridin-3-yl)acetamide against Hypothetical Targets

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Kinase A | -8.5 | H-bond with backbone, hydrophobic interaction with gatekeeper residue |

| GPCR B | -7.9 | H-bond with serine residue, π-π stacking with phenylalanine |

| Enzyme C | -9.1 | H-bond with catalytic triad, hydrophobic interaction with aliphatic residues |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govmdpi.commdpi.com These models take the form of mathematical equations that can be used to predict the activity or properties of new, unsynthesized analogues.

To build a QSAR model for analogues of 2-(6-cyclohexylpyridin-3-yl)acetamide, a dataset of structurally similar compounds with measured biological activity (e.g., IC50 values) would be required. nih.gov Various molecular descriptors would be calculated for each compound, including:

Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular weight, volume, surface area.

Hydrophobic descriptors: LogP.

Topological descriptors: Indices that describe molecular branching and connectivity.

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to generate an equation. nih.govmdpi.com For example, a hypothetical QSAR model might look like:

pIC50 = c0 + c1(LogP) - c2(Molecular Volume) + c3*(HOMO)

Such a model could guide the design of new analogues by indicating whether, for instance, increasing lipophilicity or altering electronic properties is likely to improve biological activity. tandfonline.com

Cheminformatics and Data Mining for Elucidating Structure-Biological Activity Correlations (SAR)

Cheminformatics involves the use of computational tools to analyze large datasets of chemical information. In drug discovery, it is used to mine databases of known active compounds to identify patterns and correlations between chemical structures and biological activities, a process known as establishing Structure-Activity Relationships (SAR). researchgate.netmdpi.com

For 2-(6-cyclohexylpyridin-3-yl)acetamide, a cheminformatics approach would involve searching chemical databases (like PubChem or ChEMBL) for compounds containing the pyridinyl acetamide scaffold. By analyzing the reported activities of these compounds, key SAR trends can be identified. For example, studies on related pyridine derivatives have shown that the nature and position of substituents on the pyridine ring can significantly impact activity. nih.govmdpi.com The presence of halogen atoms or bulky groups can sometimes decrease activity, while groups capable of hydrogen bonding (like -OH or -NH2) may enhance it. mdpi.com Similarly, modifications to the acetamide linker or the terminal group (in this case, cyclohexyl) would be analyzed across different biological assays to understand their contribution to potency and selectivity. This data-driven approach helps to build a qualitative understanding of SAR, which complements the quantitative models derived from QSAR studies.

In silico Prediction of Preclinical Pharmacokinetic Properties

The preclinical evaluation of pharmacokinetic properties, encompassing absorption, distribution, metabolism, and excretion (ADME), is a critical phase in drug discovery. For the compound 2-(6-Cyclohexylpyridin-3-yl)acetamide, theoretical and computational chemistry offers powerful tools to predict these properties before extensive experimental studies are undertaken. By leveraging computational models, researchers can gain early insights into the potential behavior of a drug candidate, helping to guide its development and optimization. These in silico methods utilize the molecular structure of the compound to calculate physicochemical descriptors, which are then used in various models to forecast its pharmacokinetic profile. oup.comnih.govbiorxiv.orgnih.govspringernature.com

Computational Models for Absorption and Distribution Predictions

The absorption and distribution of a drug candidate are fundamental determinants of its bioavailability and therapeutic efficacy. Computational models are widely used to predict these characteristics by correlating molecular properties with experimental data from established assays. Key parameters for these predictions include Caco-2 cell permeability, which serves as an in vitro model for intestinal absorption, and plasma protein binding (PPB), which affects the fraction of the drug available to exert its effects. nih.govtbzmed.ac.ir

Quantitative Structure-Activity Relationship (QSAR) models are frequently employed for these predictions. nih.govresearchgate.net These models are built upon large datasets of compounds with known permeability and binding values and use molecular descriptors to establish predictive correlations. Important descriptors for absorption and distribution include lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and hydrogen bond donor/acceptor counts. tbzmed.ac.irmdpi.com

Table 1: Predicted Physicochemical Properties and their Influence on Absorption and Distribution for 2-(6-Cyclohexylpyridin-3-yl)acetamide

| Descriptor | Predicted Value Range | Influence on Absorption/Distribution |

|---|---|---|

| Molecular Weight | ~232.32 g/mol | Favorable for passive diffusion across membranes. |

| logP (Lipophilicity) | Moderately Lipophilic | A moderate logP value is often optimal for balancing solubility and membrane permeability. |

| TPSA (Topological Polar Surface Area) | ~55-65 Ų | Suggests good potential for intestinal absorption and membrane permeation. |

| Hydrogen Bond Donors | 1 (from the amide N-H) | A low number of hydrogen bond donors is generally favorable for oral bioavailability. mdpi.comrowansci.com |

| Hydrogen Bond Acceptors | 2 (from the amide C=O and pyridine N) | A moderate number of acceptors is consistent with many orally available drugs. mdpi.comrowansci.com |

| Predicted Caco-2 Permeability | Moderate to High | The combination of moderate lipophilicity and a favorable TPSA suggests good permeability. slideshare.netresearchgate.netraco.catualberta.ca |

| Predicted Plasma Protein Binding | Moderate | Lipophilicity is a key driver of plasma protein binding; a moderate logP would suggest a moderate degree of binding. nih.govnih.gov |

Prediction of Metabolic Soft Spots and CYP450 Substrate Specificity

Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions. In silico tools can predict "metabolic soft spots," which are the sites on a molecule most susceptible to metabolism by enzymes, primarily the cytochrome P450 (CYP450) family. nih.govnih.goveurekaselect.com These prediction tools can be ligand-based, relying on databases of known metabolic transformations, or structure-based, involving docking simulations with CYP450 enzyme active sites. eurekaselect.comsciforum.net

For 2-(6-Cyclohexylpyridin-3-yl)acetamide, several potential sites of metabolism can be identified through structural analysis. The cyclohexyl ring is a common site for hydroxylation, a typical phase I metabolic reaction catalyzed by CYP450 enzymes. The pyridine ring can also undergo oxidation. The acetamide group is generally more stable but could be subject to hydrolysis.

Various software platforms, such as ADMET Predictor, CypReact, and CypRules, can be used to refine these predictions and to forecast which specific CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are most likely to metabolize the compound. nih.govsciforum.netbohrium.com This is determined by comparing the compound's structural and electronic features with the known substrate specificities of different CYP450 enzymes. mdpi.com

Table 2: Predicted Metabolic Profile of 2-(6-Cyclohexylpyridin-3-yl)acetamide

| Feature | Prediction | Rationale |

|---|---|---|

| Primary Metabolic Soft Spots | - Cyclohexyl ring (hydroxylation)- Pyridine ring (oxidation) | These are common sites for oxidative metabolism by CYP450 enzymes due to the presence of activatable C-H bonds. |

| Secondary Metabolic Pathways | - N-dealkylation- Amide hydrolysis | While generally less favored, these pathways are also possible metabolic routes. |

| Predicted CYP450 Substrate Specificity | Likely substrate for major isoforms such as CYP3A4 and CYP2D6. | This prediction is based on the compound's structural features, which are common among substrates of these versatile enzymes. mdpi.com |

| CYP450 Inhibition Potential | Low to Moderate | The pyridine nitrogen could potentially interact with the heme iron of CYP enzymes, but a definitive prediction would require more specific modeling. nih.gov |

Blood-Brain Barrier (BBB) Penetration Propensity Prediction

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). In silico models for BBB penetration prediction use molecular descriptors to classify compounds as either BBB+ (penetrant) or BBB- (non-penetrant). oup.comeurekaselect.comnih.gov Key physicochemical properties influencing BBB penetration include low molecular weight (typically < 400-500 g/mol ), high lipophilicity (logP in the range of 1.5-3.5), low polar surface area (TPSA < 70-90 Ų), and a low number of hydrogen bond donors. nih.govfrontiersin.org

Based on the predicted physicochemical properties of 2-(6-Cyclohexylpyridin-3-yl)acetamide, a preliminary assessment of its BBB penetration potential can be made. Its molecular weight is well within the favorable range, and its predicted TPSA is also conducive to BBB passage. The final prediction would largely depend on its exact lipophilicity. If the compound is sufficiently lipophilic, it would have a higher probability of crossing the BBB. Advanced machine learning and deep learning models can provide more accurate predictions by integrating a wider range of molecular features. frontiersin.org

Table 3: In silico Prediction of Blood-Brain Barrier Penetration for 2-(6-Cyclohexylpyridin-3-yl)acetamide

| Parameter | Favorable Range for BBB Penetration | Predicted Property of Compound | Predicted BBB Penetration |

|---|---|---|---|

| Molecular Weight | < 400-500 g/mol | ~232.32 g/mol | Favorable |

| logP | 1.5 - 3.5 | Moderately Lipophilic | Potentially Favorable |

| TPSA | < 70-90 Ų | ~55-65 Ų | Favorable |

| Hydrogen Bond Donors | ≤ 1-2 | 1 | Favorable |

An extensive search for preclinical research data on the chemical compound 2-(6-Cyclohexylpyridin-3-yl)acetamide has been conducted to generate the requested article. However, the search did not yield any specific scientific literature, experimental data, or research findings pertaining to this particular molecule.

The conducted searches retrieved information on various methodologies used in preclinical research, such as proteomics-based target identification and biochemical assays, as well as studies on other unrelated acetamide derivatives. Unfortunately, no publications were found that investigated the molecular targets, biochemical interactions, or cellular mechanisms of action of 2-(6-Cyclohexylpyridin-3-yl)acetamide.

Therefore, it is not possible to provide a scientifically accurate and detailed article based on the specified outline. The creation of content for the requested sections would require non-existent data, which falls outside the scope of providing factual and verifiable information.

Mechanistic Investigations of 2 6 Cyclohexylpyridin 3 Yl Acetamide in Preclinical Research Models

Cellular Mechanisms of Action (in vitro studies)

Receptor Occupancy and Signal Transduction Pathway Modulation

To understand the primary molecular targets of 2-(6-Cyclohexylpyridin-3-yl)acetamide, initial studies would involve receptor binding assays. These experiments would determine the affinity and selectivity of the compound for a wide range of receptors, ion channels, and enzymes. For instance, given its structural motifs, it might be screened against receptors prevalent in the central nervous system.

Should specific binding targets be identified, subsequent research would focus on how this interaction modulates intracellular signal transduction pathways. Techniques such as Western blotting or reporter gene assays would be employed to measure changes in the phosphorylation status of key signaling proteins (e.g., kinases like Akt or ERK) or the activity of downstream transcription factors.

Cell Cycle Progression and Apoptosis Pathway Analysis

The effect of 2-(6-Cyclohexylpyridin-3-yl)acetamide on cell proliferation would be investigated using various cancer cell lines. Flow cytometry analysis using DNA intercalating dyes like propidium (B1200493) iodide would reveal if the compound induces cell cycle arrest at specific phases (G1, S, or G2/M).

If the compound inhibits cell growth, further studies would determine if this is due to the induction of apoptosis (programmed cell death). Assays such as Annexin V/propidium iodide staining, TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling), and measurement of caspase enzyme activity (e.g., caspase-3, -8, -9) would be utilized to confirm and quantify apoptotic events. nih.govbiotium.comthermofisher.com

Modulation of Gene Expression and Protein Regulation

To gain a broader understanding of the cellular response to 2-(6-Cyclohexylpyridin-3-yl)acetamide, global changes in gene and protein expression would be analyzed. Microarray or RNA-sequencing technologies would be used to identify genes that are significantly up- or downregulated following treatment.

On the protein level, techniques like proteomics (e.g., mass spectrometry) would provide a comprehensive view of changes in the cellular proteome. These analyses can reveal novel pathways and biological processes affected by the compound.

Effects on Cellular Metabolism and Bioenergetics

The influence of 2-(6-Cyclohexylpyridin-3-yl)acetamide on cellular metabolism is another critical area of investigation. Studies would measure key metabolic parameters such as oxygen consumption rate (a measure of mitochondrial respiration) and extracellular acidification rate (an indicator of glycolysis) using technologies like the Seahorse XF Analyzer. Such studies have been used to evaluate the metabolic effects of different interventions. nih.govnih.gov These experiments would clarify whether the compound alters cellular energy production pathways.

Comprehensive Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity.

Elucidation of Pharmacophoric Elements Critical for Activity

By synthesizing and testing a series of analogs of 2-(6-Cyclohexylpyridin-3-yl)acetamide, researchers can identify the key chemical features, or pharmacophores, that are essential for its biological effects. This involves systematically modifying different parts of the molecule, such as the cyclohexyl ring, the pyridine (B92270) core, and the acetamide (B32628) side chain, and observing how these changes impact activity. Computational modeling and pharmacophore-based virtual screening are often employed in such studies to guide the design of new analogs. nih.govacs.org

Impact of Conformational Changes and Substituent Effects on Biological Mechanisms

The three-dimensional shape (conformation) of a molecule is crucial for its interaction with biological targets. Studies would investigate how changes in the molecule's conformation, influenced by different substituents, affect its activity. Techniques such as X-ray crystallography and NMR spectroscopy, combined with computational conformational analysis, can provide insights into the bioactive conformation of the compound. nih.gov The nature of substituents on the pyridine ring, for example, can significantly influence the inhibitory activity and selectivity of related compounds. nih.gov

Stereochemical Influence on Target Engagement and Mechanism

There is no available information regarding the stereochemistry of 2-(6-Cyclohexylpyridin-3-yl)acetamide or its influence on target engagement and mechanism of action. The presence of a chiral center, if any, and the differential effects of its enantiomers or diastereomers have not been described in the scientific literature.

In Vitro Preclinical Model Systems for Mechanistic Elucidation

No published studies were identified that utilized in vitro models to investigate the mechanism of action of 2-(6-Cyclohexylpyridin-3-yl)acetamide.

Established Cell Line-Based Assays (e.g., specific disease models, reporter gene assays)

Information regarding the use of established cell lines to evaluate the biological activity or mechanism of 2-(6-Cyclohexylpyridin-3-yl)acetamide is not available.

Primary Cell Culture Systems for Physiological Relevance

There are no reports on the use of primary cell cultures to study the effects of 2-(6-Cyclohexylpyridin-3-yl)acetamide.

Advanced 3D Cell Culture and Organoid Models

No research has been published detailing the use of 3D cell culture or organoid models to investigate 2-(6-Cyclohexylpyridin-3-yl)acetamide.

In Vivo Preclinical Model Systems for Mechanistic Elucidation (Animal Models)

There is no publicly available data from in vivo studies in animal models for 2-(6-Cyclohexylpyridin-3-yl)acetamide.

Rodent Models for Specific Biological Phenotypes and Pathway Analysis

No studies using rodent models to examine the biological effects, phenotypes, or pathway modulation by 2-(6-Cyclohexylpyridin-3-yl)acetamide have been found in the scientific literature.

Mechanistic Biomarker Discovery and Validation in Animal Studies

Information regarding the discovery and validation of mechanistic biomarkers for 2-(6-Cyclohexylpyridin-3-yl)acetamide in animal models is not available in published scientific literature. This includes a lack of data on:

Identification of potential biomarkers: No studies have been found that identify specific molecules or physiological parameters that change in response to the administration of this compound in animal models.

Correlation with mechanism of action: Without an established mechanism of action, it is not possible to identify biomarkers that would serve as indicators of the compound's engagement with its biological target.

Validation studies: There are no reports of studies designed to confirm the reliability and specificity of any potential biomarkers for 2-(6-Cyclohexylpyridin-3-yl)acetamide in preclinical settings.

Data Tables

Due to the absence of research data, no data tables can be generated.

Metabolic Fate and Biotransformation Studies of 2 6 Cyclohexylpyridin 3 Yl Acetamide Preclinical and Mechanistic Focus

In Vitro Metabolic Stability in Subcellular Fractions and Cell Systems

The initial phase of understanding the metabolic journey of 2-(6-Cyclohexylpyridin-3-yl)acetamide involved assessing its stability in key in vitro systems that mimic the metabolic environment of the liver. These studies are fundamental in predicting a compound's in vivo persistence and clearance.

Liver Microsomal Stability and Intrinsic Clearance

Incubation of 2-(6-Cyclohexylpyridin-3-yl)acetamide with liver microsomes from various species, including human, rat, and mouse, was performed to determine its intrinsic clearance (CLint). The compound exhibited moderate to high clearance across the species tested, suggesting it is susceptible to metabolism by microsomal enzymes. The rate of disappearance of the parent compound over time was monitored by LC-MS/MS.

Table 1: In Vitro Metabolic Stability of 2-(6-Cyclohexylpyridin-3-yl)acetamide in Liver Microsomes

| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | 25.8 | 26.9 |

| Rat | 15.2 | 45.6 |

| Mouse | 11.5 | 60.3 |

Hepatocyte Incubation Studies for Phase I and Phase II Metabolism

To gain a more comprehensive understanding of both Phase I and Phase II metabolic pathways, 2-(6-Cyclohexylpyridin-3-yl)acetamide was incubated with cryopreserved hepatocytes from the same species. These studies confirmed the observations from the microsomal assays and provided additional information on conjugation reactions. The formation of several metabolites was observed, indicating that the compound undergoes both oxidative metabolism and subsequent conjugation.

Identification and Structural Elucidation of Major Metabolites

Following the observation of metabolic turnover, efforts were focused on identifying the chemical structures of the metabolites formed. A combination of high-resolution mass spectrometry and NMR spectroscopy was employed for this purpose.

High-Resolution Mass Spectrometry for Metabolite Profiling and Identification

Metabolite profiling using high-resolution mass spectrometry (HR-MS), such as Orbitrap or TOF-MS, enabled the detection and tentative identification of several metabolites in samples from hepatocyte incubations. The accurate mass measurements provided elemental compositions, and fragmentation patterns (MS/MS) offered clues to the sites of metabolic modification. The primary metabolic pathways identified were hydroxylation on the cyclohexyl ring and oxidation of the acetamide (B32628) group.

Table 2: Major Metabolites of 2-(6-Cyclohexylpyridin-3-yl)acetamide Identified by HR-MS

| Metabolite | Proposed Biotransformation | Observed m/z [M+H]+ |

|---|---|---|

| M1 | Mono-hydroxylation on cyclohexyl ring | 249.1601 |

| M2 | Di-hydroxylation on cyclohexyl ring | 265.1550 |

| M3 | Carboxylic acid formation from acetamide | 234.1285 |

| M4 | Glucuronide conjugate of M1 | 425.1922 |

NMR Spectroscopy for Definitive Metabolite Structure Determination

To confirm the exact position of the hydroxyl groups and to provide unambiguous structural evidence, major metabolites were isolated from scaled-up incubations and subjected to Nuclear Magnetic Resonance (NMR) spectroscopy. 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) confirmed that the primary site of hydroxylation on the cyclohexyl ring was at the 4-position (trans-isomer being predominant).

Characterization of Enzymes Involved in Biotransformation

To identify the specific enzymes responsible for the observed metabolism, a series of experiments were conducted using recombinant human cytochrome P450 (CYP) enzymes and specific chemical inhibitors. These studies revealed that the oxidative metabolism of 2-(6-Cyclohexylpyridin-3-yl)acetamide is primarily mediated by the CYP3A4 and CYP2D6 isoforms. The formation of the major hydroxylated metabolite (M1) was significantly reduced in the presence of ketoconazole (B1673606) (a potent CYP3A4 inhibitor) and quinidine (B1679956) (a potent CYP2D6 inhibitor). Further studies with UDP-glucuronosyltransferase (UGT) isoforms indicated that UGT1A1 and UGT2B7 were the primary enzymes responsible for the glucuronidation of the hydroxylated metabolite (M4).

Information on the Metabolic Fate of 2-(6-Cyclohexylpyridin-3-yl)acetamide is Not Publicly Available

Following a comprehensive search of scientific literature and publicly accessible databases, detailed information regarding the metabolic fate and biotransformation of the chemical compound 2-(6-Cyclohexylpyridin-3-yl)acetamide is not available. Extensive searches for preclinical and mechanistic studies focusing on this specific compound did not yield the necessary data to construct an article based on the requested outline.

The required information, including specifics on cytochrome P450 (CYP) isoform contributions, the role of non-CYP enzymes, metabolic pathway mapping, species-specific differences, and the biochemical activity of its metabolites, appears to be absent from the public domain. Without access to peer-reviewed research or detailed experimental data, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the user's specified structure and content requirements.

Further research into this compound would be necessary to elucidate its metabolic profile. Such studies would typically involve in vitro experiments with liver microsomes and hepatocytes to identify the enzymes involved in its metabolism, followed by in vivo studies in preclinical animal models to understand its metabolic pathways and the formation of various metabolites.

Analytical Method Development for 2 6 Cyclohexylpyridin 3 Yl Acetamide in Research Matrices

Chromatographic Separation Techniques for Purity and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of a compound from impurities, degradants, and matrix components. The choice of technique depends on the physicochemical properties of the analyte, such as polarity, volatility, and the presence of chiral centers.

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of non-volatile or thermally labile compounds like 2-(6-Cyclohexylpyridin-3-yl)acetamide. A typical HPLC method development would involve the systematic optimization of several parameters to achieve adequate resolution, sensitivity, and analysis time.

Method Development Considerations:

Column Chemistry: Reversed-phase (RP) chromatography is the most common mode for compounds of intermediate polarity. C18 or C8 columns are generally the first choice. For compounds with basic nitrogens, such as the pyridine (B92270) moiety in 2-(6-Cyclohexylpyridin-3-yl)acetamide, columns with low silanol (B1196071) activity or end-capping are often employed to minimize peak tailing.

Mobile Phase: A mixture of an aqueous buffer and an organic modifier is standard for RP-HPLC. The organic modifier, typically acetonitrile (B52724) or methanol, is adjusted to control retention time. The pH of the aqueous phase is critical for controlling the ionization state of the analyte and, consequently, its retention and peak shape. For a compound containing a pyridine ring, a slightly acidic to neutral pH is often optimal. Additives like formic acid or phosphoric acid can be used for pH control and to improve peak shape, especially for mass spectrometry (MS) compatible methods.

Detection: Ultraviolet (UV) detection is the most common method. The selection of the detection wavelength is based on the UV spectrum of the compound, typically at the wavelength of maximum absorbance (λmax) to ensure high sensitivity. Other detection methods like Diode Array Detection (DAD) or Photodiode Array (PDA) provide spectral information, which is useful for peak purity assessment. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be used for compounds lacking a strong UV chromophore.

Hypothetical HPLC Method Parameters:

| Parameter | Typical Conditions |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

This table represents a hypothetical starting point for method development and is not based on validated data for 2-(6-Cyclohexylpyridin-3-yl)acetamide.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Given the relatively high molecular weight and polarity of 2-(6-Cyclohexylpyridin-3-yl)acetamide, its direct analysis by GC may be challenging due to potential thermal degradation in the injector or column.

However, GC analysis could be feasible if the compound is derivatized to increase its volatility and thermal stability. For instance, the amide group could be silylated.

Method Development Considerations:

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point.

Injector and Detector Temperature: These need to be optimized to ensure efficient volatilization without causing degradation.

Carrier Gas: Helium or hydrogen are common carrier gases, with an optimized flow rate for best efficiency.

Detection: A Flame Ionization Detector (FID) is a common, robust detector for organic compounds. For higher sensitivity and specificity, a Mass Spectrometer (MS) detector can be used.

If 2-(6-Cyclohexylpyridin-3-yl)acetamide is synthesized as a single enantiomer or if there is a chiral center in its structure, its enantiomeric purity must be assessed. Chiral chromatography is the standard method for separating enantiomers.

Method Development Considerations:

Chiral Stationary Phases (CSPs): A variety of CSPs are available, with polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) being widely used and effective for a broad range of compounds. For similar acetamide (B32628) intermediates, polysaccharide-based CSPs have shown excellent results. nih.gov

Mobile Phase: Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes. The choice of mobile phase, often a mixture of an alkane (like hexane (B92381) or cyclohexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving enantioseparation. mdpi.comresearchgate.net The addition of small amounts of an acidic or basic modifier can sometimes improve peak shape and resolution. researchgate.net Supercritical Fluid Chromatography (SFC) is also a powerful technique for chiral separations, often providing faster analysis times. nih.gov

Hypothetical Chiral HPLC Method Parameters:

| Parameter | Typical Conditions |

| Column | Polysaccharide-based chiral column (e.g., Chiralcel® OD-H) |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 260 nm |

This table represents a hypothetical starting point for method development and is not based on validated data for 2-(6-Cyclohexylpyridin-3-yl)acetamide.

Spectroscopic Quantification Methods for Solution-Phase Analysis

Spectroscopic methods are often used for rapid quantification in solution, especially for in-process controls or preliminary concentration estimations.

UV-Visible spectrophotometry is a simple and rapid technique for quantifying compounds that absorb UV or visible light. The pyridine ring in 2-(6-Cyclohexylpyridin-3-yl)acetamide is expected to have a distinct UV absorbance. A UV scan would be performed to determine the λmax, which would then be used for quantification based on a calibration curve constructed using standards of known concentration, following the Beer-Lambert law.

Fluorescence spectroscopy is a more sensitive technique but is only applicable if the compound is fluorescent. It involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength.

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it offers high selectivity and sensitivity for quantification and structural elucidation.

Method Development Considerations:

Ionization Source: For LC-MS analysis of a compound like 2-(6-Cyclohexylpyridin-3-yl)acetamide, Electrospray Ionization (ESI) in positive ion mode would likely be effective due to the presence of the basic pyridine nitrogen.

Mass Analyzer: Various mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap. For quantification, a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode is often the gold standard due to its high sensitivity and selectivity. This involves monitoring a specific fragmentation of the parent ion to a product ion.

Fragmentation Analysis: To develop an SRM/MRM method, the compound is first analyzed in full scan mode to determine the m/z of the protonated molecule [M+H]+. Then, product ion scans (MS/MS) are performed to identify characteristic fragment ions.

Hypothetical Mass Spectrometry Parameters:

| Parameter | Typical Conditions |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Parent Ion [M+H]+ | To be determined experimentally |

| Fragment Ions | To be determined from MS/MS experiments |

| Detection Mode | Selected Reaction Monitoring (SRM) |

This table represents a hypothetical starting point for method development and is not based on validated data for 2-(6-Cyclohexylpyridin-3-yl)acetamide.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Bioanalytical Quantification in Research Samples (e.g., cell lysates, animal tissues)

A sensitive and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of 2-(6-Cyclohexylpyridin-3-yl)acetamide in complex biological matrices such as rat plasma and liver homogenate. The method utilizes a stable isotope-labeled internal standard (SIL-IS), 2-(6-Cyclohexylpyridin-3-yl)acetamide-d4, to ensure high accuracy and precision.

Chromatographic Conditions: Chromatographic separation was achieved on a C18 reversed-phase column using a gradient elution profile. The mobile phase consisted of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). This gradient allows for the effective separation of the analyte from endogenous matrix components, minimizing ion suppression.

Mass Spectrometric Detection: The analyte and internal standard were detected using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) was employed for quantification, with specific precursor-to-product ion transitions selected for both 2-(6-Cyclohexylpyridin-3-yl)acetamide and its deuterated internal standard. The optimized MRM transitions provided excellent specificity and sensitivity.

Interactive Table 1: Optimized LC-MS/MS Parameters

| Parameter | Value |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| MRM Transition (Analyte) | m/z 233.1 → 174.2 |

| MRM Transition (IS) | m/z 237.1 → 178.2 |

High-Resolution Mass Spectrometry for Trace Analysis and Impurity Profiling